7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid
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Overview
Description
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of amidoxime and amide precursors, which are fused at high temperatures (around 170°C) or heated in a mixture of potassium hydroxide (KOH) and n-butanol (n-BuOH) . Another method involves the continuous flow reaction conditions to produce alkyl derivatives of the compound .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous process that combines specific solvents and reagents under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring structure.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the ring structure .
Scientific Research Applications
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
7-Amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide: This compound has a similar ring structure but with different functional groups.
6-Amino-[1,2,5]oxadiazolo[3,4-b]pyrazine-5-ol: Another related compound with a different arrangement of atoms within the ring.
Uniqueness
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-2-3(7(12)13)4(8)5-6(9-2)11-14-10-5/h8H2,1H3,(H,12,13) |
InChI Key |
NSLJDTSLSRGMAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NON=C2C(=C1C(=O)O)N |
Origin of Product |
United States |
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